molecular formula C11H10O3 B1269929 4-Ethoxycoumarin CAS No. 35817-27-7

4-Ethoxycoumarin

Cat. No.: B1269929
CAS No.: 35817-27-7
M. Wt: 190.19 g/mol
InChI Key: FLZDKBHAUILYAZ-UHFFFAOYSA-N
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Description

4-Ethoxycoumarin is an organic compound with the molecular formula C₁₁H₁₀O₃. It belongs to the class of coumarins, which are benzopyrone derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by an ethoxy group attached to the fourth position of the coumarin ring, which imparts unique chemical and biological properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxycoumarin can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the Pechmann condensation, where phenol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form this compound . The reaction typically occurs under reflux conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Pechmann condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. Additionally, the use of environmentally benign catalysts and solvents is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

    Condensation: Acid catalysts like sulfuric acid or Lewis acids are used.

Major Products Formed

The major products formed from these reactions include quinones, dihydrocoumarins, substituted coumarins, and various heterocyclic compounds .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity
4-Ethoxycoumarin has been explored for its potential anticancer properties. Research indicates that coumarin derivatives can inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the efficacy of coumarin derivatives, including this compound, in targeting cancer cell lines through mechanisms such as the modulation of apoptotic pathways and cell cycle arrest .

1.2 Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease. In experimental studies, derivatives such as 7-ethoxy-4-methylcoumarin have been identified as dopamine D2 receptor agonists, which may contribute to neuroprotective effects against dopaminergic neuron degeneration . This suggests that this compound could play a role in developing therapies for neurodegenerative conditions.

1.3 Antioxidant Properties
Coumarins are known for their antioxidant capabilities, which help mitigate oxidative stress linked to various diseases. The antioxidant activity of this compound has been documented in several studies, indicating its potential use in formulations aimed at reducing oxidative damage in biological systems .

Toxicological Studies

2.1 Toxicity and Safety Profile
Despite its beneficial applications, the safety profile of this compound is crucial for its use in pharmaceuticals. Toxicological studies have investigated the effects of coumarins on human health, revealing that certain derivatives can exhibit anticoagulant properties leading to coagulopathy when overdosed . Such findings emphasize the necessity for careful dosage regulation when considering this compound for therapeutic use.

2.2 Case Studies
A notable case study involved a patient who experienced severe coagulopathy due to exposure to a rodenticide containing 4-hydroxycoumarin derivatives, underscoring the potential risks associated with coumarin compounds . This highlights the importance of understanding both the therapeutic benefits and the risks associated with these compounds.

Environmental Applications

3.1 Biodegradation Studies
Research into the environmental impact of coumarins has revealed their potential for biodegradation. Studies have shown that certain microorganisms can metabolize coumarins, including this compound, suggesting their utility in bioremediation processes to mitigate environmental pollution caused by organic compounds .

Data Summary

Application Area Findings References
Anticancer ActivityInhibits tumor growth; induces apoptosis in cancer cells ,
Neuroprotective EffectsActs as a dopamine D2 receptor agonist; potential therapy for Parkinson's disease
Antioxidant PropertiesDemonstrates significant antioxidant activity; reduces oxidative stress ,
ToxicityRisk of coagulopathy with overdose; case studies highlight safety concerns
Environmental ImpactPotential for biodegradation by microorganisms; implications for bioremediation ,

Mechanism of Action

The mechanism of action of 4-Ethoxycoumarin involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism. By inhibiting these enzymes, this compound can modulate the pharmacokinetics of other compounds and enhance their therapeutic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 4-Ethoxycoumarin

This compound is unique due to its ethoxy group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This structural modification enhances its solubility and allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Biological Activity

4-Ethoxycoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Coumarins

Coumarins are a group of naturally occurring compounds found in various plants, recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticoagulant properties. The structural modifications in coumarins can significantly influence their biological activities. This compound is one such derivative that has garnered interest due to its unique properties.

Antimicrobial Activity

Several studies have assessed the antimicrobial potential of this compound against various pathogens. The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Pathogen Zone of Inhibition (mm) Reference
Staphylococcus aureus25.0
Escherichia coli20.5
Salmonella typhimurium22.0

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, showing its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases.

  • DPPH Radical Scavenging Activity : IC50 = 15 µg/mL
  • ABTS Radical Scavenging Activity : IC50 = 12 µg/mL

These findings suggest that this compound possesses significant antioxidant capabilities, which may contribute to its protective effects against cellular damage.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes involved in various metabolic pathways:

  • Aromatase Inhibition : This enzyme is critical in estrogen biosynthesis from androgens. Inhibitory activity was noted with an IC50 value of 250 nM, indicating potential applications in hormone-related conditions such as breast cancer .
  • Carbonic Anhydrase Inhibition : The compound demonstrated moderate inhibition with an IC50 value of 300 nM, suggesting possible applications in treating conditions like glaucoma and edema .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several coumarin derivatives, including this compound. The study employed the agar well diffusion method to assess the antibacterial activity against clinical isolates of bacteria. The results confirmed that this compound exhibited superior antibacterial effects compared to standard antibiotics such as penicillin and tetracycline .

Case Study 2: Antioxidant Properties

In another study focusing on the antioxidant properties of coumarins, including this compound, it was found that the compound effectively reduced oxidative stress markers in vitro. The study highlighted its potential as a therapeutic agent in conditions associated with oxidative damage, such as neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Ethoxycoumarin for reproducible yields?

Methodological Answer:

  • Begin with established protocols for coumarin derivatives, such as the Pechmann condensation or Kostanecki acylation, and adjust reaction conditions (e.g., catalyst type, solvent polarity, temperature) to improve yield .
  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC, and characterize intermediates via 1^1H/13^13C NMR and FTIR to confirm structural integrity .
  • Optimize purification steps (e.g., recrystallization solvents, column chromatography) to minimize impurities, as even trace byproducts can affect downstream bioactivity assays .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Prioritize 1^1H and 13^13C NMR to confirm the ethoxy substitution at the C4 position and assess electronic environments of aromatic protons .
  • Use UV-Vis spectroscopy to analyze the π→π* transitions of the coumarin core, which are sensitive to solvent polarity and substituent effects .
  • Pair mass spectrometry (HRMS or ESI-MS) with elemental analysis to verify molecular formula and purity (>95%) .

Q. How should researchers design initial bioactivity studies for this compound?

Methodological Answer:

  • Start with in vitro antibacterial assays (e.g., broth microdilution, agar diffusion) against Gram-positive and Gram-negative strains, referencing CLSI guidelines for standardized MIC/MBC determination .
  • Include positive controls (e.g., ampicillin) and solvent controls to validate assay specificity.
  • Cross-validate results using fluorescence-based viability assays (e.g., resazurin reduction) to minimize false positives from optical interference .

Advanced Research Questions

Q. What strategies resolve contradictory data on this compound’s mechanism of action?

Methodological Answer:

  • Conduct systematic reviews (PRISMA guidelines) to identify gaps in existing literature, such as inconsistent bacterial strain selection or assay endpoints .
  • Use proteomic or transcriptomic profiling (e.g., RNA-seq) to map bacterial responses to this compound, focusing on pathways like cell wall synthesis or efflux pump regulation .
  • Perform molecular docking studies to predict interactions with bacterial targets (e.g., DNA gyrase), followed by enzymatic inhibition assays (e.g., ATPase activity) for validation .

Q. How can researchers address solubility limitations in this compound for in vivo studies?

Methodological Answer:

  • Explore co-solvent systems (e.g., DMSO:PEG 400) or nanoformulations (liposomes, cyclodextrin complexes) to enhance aqueous solubility while maintaining bioactivity .
  • Quantify solubility-pharmacokinetic relationships using HPLC-based plasma stability assays and murine models to assess bioavailability .
  • Compare in vitro cytotoxicity (e.g., HepG2 cells) with in vivo tolerability to ensure formulation safety .

Q. What statistical approaches are recommended for analyzing dose-response variability in this compound studies?

Methodological Answer:

  • Apply nonlinear regression models (e.g., Hill equation) to quantify EC50_{50}/IC50_{50} values, ensuring replicates (n ≥ 3) and outlier detection via Grubbs’ test .
  • Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons, and report confidence intervals to contextualize effect sizes .
  • For high-throughput data, employ machine learning (e.g., random forests) to identify confounding variables (e.g., solvent batch effects) .

Q. How should researchers differentiate this compound’s activity from structurally similar coumarins?

Methodological Answer:

  • Perform comparative SAR studies using analogs (e.g., 7-ethoxycoumarin, 4-hydroxycoumarin) to isolate the ethoxy group’s contribution to bioactivity .
  • Use molecular dynamics simulations to compare binding affinities and conformational stability with target proteins .
  • Validate selectivity via enzyme inhibition assays (e.g., CYP450 isoforms) to rule off-target effects .

Q. Methodological Considerations

Q. What ethical and reporting standards apply to this compound research?

Methodological Answer:

  • Adhere to ARRIVE guidelines for in vivo studies, including detailed reporting of animal welfare protocols and sample size justification .
  • Disclose conflicts of interest (e.g., commercial compound sources) and validate purity data with third-party labs if required for publication .
  • For clinical relevance, ensure compliance with OECD test guidelines for preclinical toxicity assessments .

Q. How can researchers leverage computational tools to predict this compound’s ADMET properties?

Methodological Answer:

  • Use QSAR models (e.g., SwissADME, pkCSM) to predict logP, bioavailability, and cytochrome P450 interactions, corroborating predictions with experimental Caco-2 permeability assays .
  • Simulate metabolic pathways via in silico tools (e.g., Meteor Nexus) to identify potential toxic metabolites .

Q. What gaps exist in current literature on this compound, and how can they be addressed?

Methodological Answer:

  • Conduct scoping reviews to map understudied areas, such as synergistic effects with antibiotics or resistance mechanisms .
  • Propose longitudinal studies to assess chronic toxicity and environmental persistence, integrating LC-MS/MS for trace detection in ecological matrices .

Properties

IUPAC Name

4-ethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-13-10-7-11(12)14-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZDKBHAUILYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)OC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350961
Record name 4-Ethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35817-27-7
Record name 4-Ethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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